1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
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Overview
Description
1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a pyrrolo[1,2-a]pyrazine core, substituted with a 3,4-dimethoxyphenyl group and a 2-fluorophenyl group
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrrolo[1,2-a]pyrazine core, followed by the introduction of the 3,4-dimethoxyphenyl and 2-fluorophenyl groups through various coupling reactions. Common reagents used in these reactions include boronic acids, palladium catalysts, and other organometallic reagents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents. Common conditions include the use of halogenating agents or nucleophiles like amines and thiols.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed to introduce various substituents
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be compared with other similar compounds, such as:
1-(3,4-dimethoxyphenyl)-2-propenoyl-pyrrolidine: This compound shares the 3,4-dimethoxyphenyl group but differs in the core structure and functional groups.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a similar pyrazine core but differ in the substituents and specific functional groups.
1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl derivatives: These compounds share the fluorophenyl group but have different core structures and additional substituents
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-19-10-9-15(14-20(19)29-2)21-18-8-5-11-25(18)12-13-26(21)22(27)24-17-7-4-3-6-16(17)23/h3-11,14,21H,12-13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYPTOUXEJEDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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